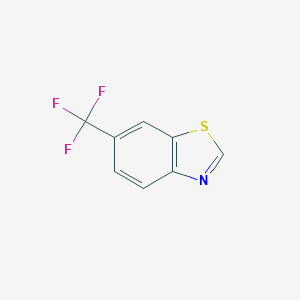

6-Trifluoromethylbenzothiazole

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-(trifluoromethyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NS/c9-8(10,11)5-1-2-6-7(3-5)13-4-12-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULNNISVPSQIFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564279 | |

| Record name | 6-(Trifluoromethyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131106-70-2 | |

| Record name | 6-(Trifluoromethyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Trifluoromethylbenzothiazole and Its Derivatives

Contemporary Approaches to Benzothiazole (B30560) Nucleus Formation

The construction of the benzothiazole core is the foundational step in the synthesis of 6-trifluoromethylbenzothiazole derivatives. Modern synthetic chemistry offers a variety of powerful methods to achieve this, ranging from classical condensation reactions to more sophisticated catalyzed and one-pot procedures.

Condensation Reactions Utilizing 2-Aminobenzenethiol and Related Precursors

The most prevalent and direct route to the benzothiazole nucleus involves the condensation of a 2-aminobenzenethiol with a suitable electrophilic partner. For the synthesis of this compound derivatives, the key starting material is 4-trifluoromethyl-2-aminobenzenethiol.

The reaction of 4-trifluoromethyl-2-aminobenzenethiol with a diverse range of aldehydes and ketones provides a straightforward pathway to 2-substituted-6-trifluoromethylbenzothiazoles. This condensation typically proceeds through the formation of a benzothiazoline (B1199338) intermediate, which is subsequently oxidized to the aromatic benzothiazole. A variety of oxidizing agents and reaction conditions have been employed to facilitate this transformation, including air, potassium permanganate, and hydrogen peroxide.

Recent advancements have focused on the development of milder and more efficient catalytic systems. For instance, the use of catalytic amounts of L-proline under solvent-free microwave irradiation has been shown to effectively promote the condensation of 2-aminothiophenols with aromatic aldehydes, affording 2-arylbenzothiazoles in good yields. researchgate.nettku.edu.tw While not specifically detailed for the 6-trifluoromethyl analogue in the provided results, this methodology represents a green and efficient approach that is likely applicable.

| Aldehyde/Ketone | Catalyst/Conditions | Product | Yield (%) | Reference |

| Aromatic Aldehydes | L-proline, Microwave, Solvent-free | 2-Aryl-benzothiazoles | Good to Moderate | researchgate.nettku.edu.tw |

| Various Aldehydes | NH2OH·HCl, TiO2, Microwave | Nitriles or Oximes | - | mdpi.com |

This table presents generalized findings for benzothiazole synthesis; specific data for 6-trifluoromethyl derivatives from these exact methods were not available in the provided search results.

Carboxylic acids and their more reactive derivatives, such as acyl chlorides, are also common precursors for the synthesis of 2-substituted benzothiazoles. The condensation of 4-trifluoromethyl-2-aminobenzenethiol with these reagents typically requires dehydrating agents or high temperatures to drive the reaction to completion. Polyphosphoric acid (PPA) is a classical and effective reagent for this purpose, acting as both a catalyst and a solvent.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate these condensations, often leading to shorter reaction times and improved yields. researchgate.net For example, the direct condensation of carboxylic acids with 2-aminothiophenol (B119425) under microwave irradiation provides an efficient route to 2-substituted benzothiazoles. researchgate.net

| Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |

| Carboxylic Acids | Microwave Irradiation | 2-Substituted-benzothiazoles | - | researchgate.net |

| Carboxylic Acids | L-proline, Microwave, Solvent-free | 2-Substituted-benzothiazoles | Good to Moderate | researchgate.nettku.edu.tw |

This table presents generalized findings for benzothiazole synthesis; specific data for 6-trifluoromethyl derivatives from these exact methods were not available in the provided search results.

Cyclization Strategies and Oxidative Ring Closure Methods

An alternative approach to the benzothiazole nucleus involves the intramolecular cyclization of appropriately substituted precursors. A common strategy is the Jacobson cyclization, which involves the oxidative cyclization of thiobenzanilides. This method is particularly useful for preparing benzothiazoles with specific substitution patterns that may be difficult to access through direct condensation.

Modern variations of this approach utilize a range of oxidizing agents and catalysts. For instance, visible light-driven, intramolecular C-S bond formation of thioamide derivatives in the presence of 2,2,6,6-tetramethylpiperidine (B32323) N-oxide (TEMPO) has been reported to give excellent yields of benzothiazoles. nih.gov Another efficient method involves the use of riboflavin (B1680620) as a photosensitizer with potassium peroxydisulfate (B1198043) under visible light irradiation for the cyclization of thiobenzanilides. nih.gov

Furthermore, metal-free oxidative cyclization of trifluoroacetimidohydrazides with methylhetarenes has been developed for the synthesis of 3-hetaryl-5-trifluoromethyl-1,2,4-triazoles, showcasing a strategy that could potentially be adapted for benzothiazole synthesis.

One-Pot Multicomponent Reactions in Benzothiazole Synthesis

One-pot multicomponent reactions (MCRs) have gained significant attention in synthetic chemistry due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. Several MCRs have been developed for the synthesis of the benzothiazole scaffold.

For example, a copper-catalyzed, one-pot, three-component reaction of 1-iodo-2-nitroarenes, sodium sulfide (B99878), and an aldehyde provides a direct route to 2-substituted 1,3-benzothiazoles in good yields. While not explicitly demonstrated for the 6-trifluoromethyl derivative, this method offers a versatile approach using readily available starting materials.

Another notable example is the Groebke-Blackburn-Bienaymé reaction, an isocyanide-based multicomponent reaction, which has been utilized for the one-pot synthesis of imidazo[2,1-b]thiazoles. sciforum.net The principles of this reaction could potentially be adapted for the synthesis of functionalized this compound derivatives.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has become a widely adopted technology in organic synthesis, offering significant advantages such as rapid reaction rates, higher yields, and often cleaner reaction profiles compared to conventional heating methods. scispace.com The application of microwave energy has been particularly effective in the synthesis of benzothiazoles.

Numerous protocols for the microwave-assisted synthesis of benzothiazoles have been reported, primarily focusing on accelerating the condensation reactions between 2-aminothiophenols and various electrophiles. For instance, the L-proline catalyzed condensation of aldehydes or carboxylic acids with 2-aminothiophenol proceeds efficiently under solvent-free microwave irradiation. researchgate.nettku.edu.tw

The synthesis of Schiff bases from 2-amino-6-nitrobenzothiazole (B160904) and aldehydes has also been successfully achieved using microwave irradiation, resulting in significantly reduced reaction times and improved yields compared to conventional methods. scispace.com This highlights the potential of microwave-assisted synthesis for the preparation of derivatives of this compound.

| Reaction Type | Catalyst/Conditions | Advantages | Reference |

| Aldehyde Condensation | Acetic Acid, Solvent-free, Microwave | Simple, Efficient, High Yields | researchgate.net |

| Aldehyde/Carboxylic Acid Condensation | L-proline, Solvent-free, Microwave | Green, Inexpensive | researchgate.nettku.edu.tw |

| Schiff Base Formation | Glacial Acetic Acid, Ethanol (B145695), Microwave | Short reaction times, Good yields | scispace.com |

This table presents generalized findings for benzothiazole synthesis, with some examples being for nitro-substituted analogues which suggest applicability to trifluoromethyl-substituted systems.

Molecular Hybridization Techniques in Benzothiazole Construction

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecular entity to create a hybrid compound with potentially enhanced affinity, selectivity, or a broader spectrum of activity. In the context of benzothiazole synthesis, this technique allows for the integration of the trifluoromethylbenzothiazole core with other bioactive heterocyclic systems.

One common approach involves the use of click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to link a benzothiazole unit with another heterocycle via a stable 1,2,3-triazole linker. For instance, a propargylated mercaptobenzothiazole can react with various organic azides to yield triazole-benzothiazole hybrids. This method offers high yields and is conducted under mild, green reaction conditions, making it an attractive strategy for creating diverse molecular architectures.

Another hybridization strategy involves the direct fusion or linking of different heterocyclic rings. For example, benzothiazole-thiazole hybrids have been synthesized by reacting 2-(benzo[d]thiazol-2-ylthio)acetonitrile with hydrogen sulfide to form a thioamide intermediate, which is then condensed with substituted phenacyl bromides. This approach allows for the creation of conjugated systems with unique electronic and biological properties. The versatility of these hybridization techniques provides a platform for the development of novel this compound derivatives with tailored characteristics.

Specific Synthesis of Trifluoromethylated Benzothiazoles

The introduction of a trifluoromethyl group onto the benzothiazole ring system can be achieved through various methods, each with its own advantages and limitations. These methods can be broadly categorized into direct and indirect approaches, with copper-catalyzed reactions playing a pivotal role in many modern synthetic pathways.

Introduction of the Trifluoromethyl Group via Direct and Indirect Methods

Direct Methods involve the direct introduction of the CF3 group onto a pre-formed benzothiazole ring system, typically through C-H activation. Photoredox catalysis has emerged as a powerful tool for the direct C-H trifluoromethylation of various heterocycles. beilstein-journals.org This method often utilizes a photocatalyst, such as [Ru(bpy)3]2+ or fac-Ir(ppy)3, and a trifluoromethyl source like Umemoto's reagent or CF3I under visible light irradiation. nih.govbeilstein-journals.org These reactions proceed under mild conditions and can offer good regioselectivity, targeting the electron-rich positions of the aromatic ring.

Indirect Methods rely on the construction of the trifluoromethylated benzothiazole ring from precursors that already contain the CF3 group. A common strategy involves the cyclization of a substituted aniline (B41778) bearing a trifluoromethyl group at the para position. For example, 4-(trifluoromethyl)aniline (B29031) can be converted to the corresponding arylthiourea, which is then cyclized to form the 6-(trifluoromethyl)benzothiazole core. This cyclization can be achieved using various reagents, such as bromine in an acidic medium. Another indirect approach is the condensation of a trifluoromethylated aminothiophenol with a suitable cyclization partner.

| Method | Description | Key Reagents/Conditions | Advantages |

| Direct C-H Trifluoromethylation | Introduction of a CF3 group onto a pre-formed benzothiazole ring. | Photocatalyst (e.g., Ru(bpy)3Cl2), CF3 source (e.g., Umemoto's reagent), visible light. | Atom economy, late-stage functionalization. |

| Indirect (from trifluoromethylated aniline) | Cyclization of a pre-functionalized aniline derivative. | 4-(trifluoromethyl)aniline, KSCN, Br2, acetic acid. | Readily available starting materials, well-established procedures. |

Copper-Catalyzed Synthetic Pathways for Trifluoromethylated Heterocycles

Copper-catalyzed reactions have become indispensable for the synthesis of trifluoromethylated aromatic and heterocyclic compounds due to the low cost and low toxicity of copper catalysts compared to other transition metals. These methods can be applied to the synthesis of this compound through cross-coupling reactions.

A prominent approach is the copper-catalyzed trifluoromethylation of aryl halides. A 6-halobenzothiazole (e.g., 6-bromo- or 6-iodobenzothiazole) can be coupled with a trifluoromethyl source in the presence of a copper catalyst. Common trifluoromethylating agents include (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) and Togni's reagent. The reaction often requires a ligand, such as 1,10-phenanthroline, to facilitate the catalytic cycle. These reactions generally proceed under mild conditions and exhibit good functional group tolerance. nih.govorganic-chemistry.orgcas.cnmit.edumit.edu

Furthermore, copper catalysis can be employed in decarboxylative trifluoromethylation reactions. For instance, a carboxylic acid precursor of a benzothiazole derivative can undergo copper-catalyzed decarboxylation followed by trifluoromethylation. organic-chemistry.orgcas.cn This strategy provides an alternative route to access these valuable compounds. The continuous development of new ligands and trifluoromethylating agents continues to expand the scope and efficiency of copper-catalyzed pathways.

| Reaction Type | Substrate | Trifluoromethyl Source | Catalyst/Ligand |

| Cross-Coupling | 6-Halobenzothiazole | TMSCF3, Togni's reagent | Cu(I) salt, 1,10-phenanthroline |

| Decarboxylative Coupling | Benzothiazole-6-carboxylic acid | Togni's reagent | CuCl2·2H2O |

Synthesis of 2-Amino-6-(trifluoromethyl)benzothiazole as a Key Intermediate

2-Amino-6-(trifluoromethyl)benzothiazole is a crucial building block for the synthesis of a wide range of more complex derivatives. Its preparation is a key step in many synthetic routes.

A widely used method for the synthesis of 2-aminobenzothiazoles is the reaction of a substituted aniline with a thiocyanate (B1210189) salt in the presence of a halogen, a process known as the Hugershoff reaction. For the synthesis of the target compound, 4-(trifluoromethyl)aniline is treated with potassium or sodium thiocyanate in a suitable solvent like glacial acetic acid. The in situ generated thiocyanogen (B1223195) then reacts with the aniline. Subsequent cyclization, often promoted by the addition of bromine, leads to the formation of the 2-amino-6-(trifluoromethyl)benzothiazole. google.comorgsyn.orgresearchgate.netscholarsresearchlibrary.com The reaction conditions, such as temperature and the rate of bromine addition, need to be carefully controlled to optimize the yield and purity of the product. The final product can be isolated and purified by neutralization and recrystallization. orgsyn.org

A patent describes the preparation of 2-amino-6-trifluoromethylbenzothiazole from the corresponding phenylthiourea (B91264) in sulfuric acid with a bromide catalyst. google.com This method highlights an industrial approach to this important intermediate.

| Starting Material | Reagents | Product |

| 4-(Trifluoromethyl)aniline | KSCN, Br2, Acetic Acid | 2-Amino-6-(trifluoromethyl)benzothiazole |

| 4-(Trifluoromethyl)phenylthiourea | H2SO4, NH4Br | 2-Amino-6-(trifluoromethyl)benzothiazole |

Chemical Reactivity and Derivatization Strategies of 6 Trifluoromethylbenzothiazole

Reaction Mechanisms of the Benzothiazole (B30560) Ring System

The reactivity of the benzothiazole ring is complex, arising from the interplay between the electron-rich heteroatoms (nitrogen and sulfur) and the fused aromatic benzene (B151609) ring. The system can participate in electrophilic and nucleophilic substitution reactions, as well as ring-opening under certain conditions.

Electrophilic Substitution : The benzothiazole ring system is generally considered an electron-rich aromatic heterocycle. nih.gov Electrophilic substitution reactions, where an electrophile replaces an atom (typically hydrogen) on the aromatic ring, are a key feature of its chemistry. wisdomlib.org The position of substitution is directed by the existing substituents and the inherent electronic distribution of the bicyclic system. The benzene portion of the molecule is typically the site for electrophilic attack.

Nucleophilic Substitution : Nucleophilic aromatic substitution (SNAr) reactions are also prevalent, particularly at the C-2 position of the thiazole (B1198619) ring. cas.cn This position is electron-deficient due to the adjacent electronegative nitrogen and sulfur atoms, making it susceptible to attack by nucleophiles. cas.cn A good leaving group at the C-2 position facilitates this type of reaction. For instance, polyhaloanilines can undergo ortho-selective nucleophilic aromatic substitution with sulfur nucleophiles, followed by cyclization to form benzothiazole derivatives. acs.orgresearchgate.net

Ring-Opening Reactions : While generally stable, the benzothiazole ring can undergo cleavage under specific conditions. thieme-connect.de Oxidative ring-opening of benzothiazole derivatives can be achieved using reagents like magnesium monoperoxyphthalate hexahydrate (MMPP) in alcohol solvents, leading to the formation of acyl aminobenzene sulfonate esters. scholaris.caresearchgate.net This reaction is thought to proceed via nucleophilic attack by water or alcohol at the C-2 position, facilitated by the oxidant. scholaris.ca

Functional Group Transformations and Modifications at the 6-Position

The trifluoromethyl (-CF3) group at the 6-position is a powerful modulator of the benzothiazole core's properties. It is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution. This group is also characterized by its high lipophilicity and metabolic stability, making it a desirable feature in many drug candidates.

The -CF3 group itself is generally inert and not readily susceptible to transformation under standard synthetic conditions. Therefore, modifications involving this position often rely on synthetic strategies that introduce the desired functionality before the benzothiazole ring is formed or involve the transformation of other substituents on a pre-formed 6-trifluoromethylbenzothiazole ring. For instance, a nitro group could be reduced to an amine, which can then be further derivatized. However, direct transformations of the trifluoromethyl group on the this compound scaffold are not commonly reported due to the high strength of the C-F bonds.

Derivatization for Enhanced Biological Activity

Derivatization of the this compound scaffold is a key strategy for developing novel therapeutic agents. The most common site for derivatization is the 2-position, often starting from 6-(Trifluoromethyl)benzo[d]thiazol-2-amine.

Amide bond formation is a fundamental transformation in medicinal chemistry, used to link molecular fragments and modulate pharmacological properties. sci-hub.stnih.gov Acetamide (B32628) derivatives of benzothiazoles, in particular, have been explored for various biological activities. mdpi.comgalaxypub.conih.gov The synthesis typically involves the reaction of a 2-aminobenzothiazole (B30445) derivative with an acyl chloride or a carboxylic acid activated by a coupling reagent.

For the this compound series, the key intermediate, 6-(Trifluoromethyl)benzo[d]thiazol-2-amine, can be acylated to produce a range of acetamide derivatives. This approach allows for the systematic exploration of structure-activity relationships by varying the substituent on the acyl group. Studies on analogous N-(6-arylbenzo[d]thiazol-2-yl)acetamides have shown that these compounds can exhibit significant urease inhibitory activity. mdpi.comresearchgate.net The synthesis of these derivatives often proceeds in good to excellent yields, demonstrating the robustness of this derivatization strategy. mdpi.com

Table 1: Examples of Synthesized N-(6-arylbenzo[d]thiazol-2-yl)acetamide Derivatives and Yields

| Product | Aryl Group | Yield (%) |

| 3a | Phenyl | 80% |

| 3b | 4-Methylphenyl (p-tolyl) | 85% |

| 3c | 4-Chlorophenyl | 81% |

| 3h | 3-Methoxyphenyl | 83% |

| Data derived from the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which serves as a model for the derivatization of the 6-trifluoromethyl analog. mdpi.comresearchgate.net |

The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents. nih.gov Linking a sulfonamide group to the benzothiazole core can impart a range of biological activities, including antioxidant and neuroprotective effects. nih.gov The synthesis of sulfonamido derivatives of this compound typically involves the reaction of 6-(Trifluoromethyl)benzo[d]thiazol-2-amine with a variety of substituted benzenesulfonyl chlorides in the presence of a base like pyridine.

This reaction creates a stable sulfonamide linker between the benzothiazole core and another aryl or alkyl group, providing a versatile method for creating extensive libraries of compounds for biological screening. Thiazole sulfonamides have demonstrated potential as neuroprotective agents, suggesting that this compound sulfonamides could be promising candidates for further investigation in neurological disorders. nih.gov

Incorporating additional heterocyclic rings into the this compound structure can lead to compounds with novel and enhanced biological profiles. nih.gov Heterocyclic compounds are prevalent in medicinal chemistry due to their ability to engage in specific interactions with biological targets. dntb.gov.ua

One common strategy involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. These methods allow for the formation of C-C or C-N bonds between the benzothiazole scaffold and other heterocyclic systems. For example, starting with a halogenated this compound (e.g., 2-amino-6-bromo-X-trifluoromethylbenzothiazole, where X is another position), one could introduce a variety of heterocyclic boronic acids or amines. A study on the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides utilized a Suzuki coupling to introduce various aryl groups at the 6-position of a benzothiazole ring, a methodology that is directly applicable to the introduction of heteroaryl moieties. mdpi.comresearchgate.net

Structure Activity Relationship Sar Studies in 6 Trifluoromethylbenzothiazole Research

Elucidation of Pharmacophoric Features Governing Biological Activity

Pharmacophore modeling for 6-trifluoromethylbenzothiazole derivatives has revealed several key features essential for their biological activity. A seminal feature is the benzothiazole (B30560) ring itself, which often acts as a scaffold, correctly orienting other functional groups for optimal interaction with biological targets. The presence of a hydrogen bond donor, frequently an amino group at the 2-position, is a common and critical feature for the activity of many derivatives.

In the context of neuroprotective agents, particularly analogs of Riluzole (which contains a 6-trifluoromethoxy group, a close bioisostere of the trifluoromethyl group), the 2-amino group is a crucial pharmacophoric element. SAR studies on Riluzole analogs have demonstrated that the introduction of a protonatable amino function in the 2-position of the benzothiazole ring enhances the use-dependent blockade of voltage-gated sodium channels nih.gov. This suggests that this group is a key interaction point with the target protein.

| Pharmacophoric Feature | Role in Biological Activity | Reference Compound Analogy |

| Benzothiazole Ring | Scaffold for optimal orientation of functional groups; involved in hydrophobic interactions. | Riluzole nih.gov |

| 2-Amino Group | Hydrogen bond donor; enhances use-dependent channel blockade. | Riluzole Analogs nih.gov |

| Aromatic System | Participates in π-π stacking and hydrophobic interactions with the target. | General Benzothiazole Derivatives |

| Electron-withdrawing group at C6 | Influences electronic properties and binding affinity. | 6-Trifluoromethyl/Trifluoromethoxy Analogs nih.gov |

Impact of the Trifluoromethyl Group on Lipophilicity and Bioavailability

The trifluoromethyl (CF3) group at the 6-position of the benzothiazole ring plays a significant role in modulating the physicochemical properties of the molecule, particularly its lipophilicity. The CF3 group is a strong electron-withdrawing group and is known to increase the lipophilicity of organic molecules. This enhanced lipophilicity can facilitate the passage of the molecule across biological membranes, such as the blood-brain barrier, which is crucial for compounds targeting the central nervous system nih.gov.

The presence of fluorinated moieties like the trifluoromethyl group can enhance metabolic stability and improve oral bioavailability nih.gov. The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, thereby prolonging the half-life of the drug in the body.

Studies on Riluzole and its analogs have underscored the importance of the 6-position substituent. The 6-trifluoromethyl analog of Riluzole was found to be as potent as Riluzole itself in blocking sodium channels, highlighting the favorable properties conferred by the CF3 group nih.gov. Research has also shown a correlation between lipophilicity and the potency of these analogs, suggesting that the increased lipophilicity due to the trifluoromethyl group contributes to their biological activity nih.gov. However, it is a common observation in drug design that excessively high lipophilicity can lead to issues such as increased non-specific binding and reduced aqueous solubility, necessitating a careful balance.

| Property | Impact of 6-Trifluoromethyl Group | Consequence for Drug Development |

| Lipophilicity | Increases | Enhanced membrane permeability (e.g., blood-brain barrier) nih.gov |

| Metabolic Stability | Increases due to strong C-F bonds | Prolonged in vivo half-life nih.gov |

| Bioavailability | Generally improves | Better absorption and systemic exposure |

| Potency | Can increase | Potency is often correlated with lipophilicity in this class of compounds nih.gov |

Correlations Between Substituent Effects and Therapeutic Potency

The therapeutic potency of this compound derivatives is highly dependent on the nature and position of other substituents on the benzothiazole core. SAR studies have established clear correlations between the electronic and steric properties of these substituents and the resulting biological activity.

For neuroprotective 6-substituted-2-benzothiazolamines, modifications at both the 2- and 6-positions have been systematically explored. While the 6-trifluoromethyl group is often beneficial, the nature of the substituent at the 2-position can dramatically alter potency. For instance, in a series of Riluzole analogs, replacing the 2-amino group with other functionalities led to significant changes in activity. The 2-piperazine analog of Riluzole, for example, showed greater use-dependent sodium channel blocking activity, even though it was slightly less potent in some assays nih.govcnr.it.

Furthermore, the introduction of sulfur- or nitrogen-containing substituents at the 3-position of related 2-iminobenzothiazoline derivatives has been shown to significantly enhance antiglutamatergic activity mdpi.com. This indicates that the region around the 2- and 3-positions is sensitive to substitution and offers a key area for potency modulation.

The electronic nature of substituents on the benzothiazole ring can also play a crucial role. Electron-withdrawing groups, such as the trifluoromethyl group itself, can influence the pKa of nearby functional groups, such as the 2-amino group, which in turn can affect its interaction with the biological target.

| Position of Substitution | Nature of Substituent | Effect on Therapeutic Potency |

| Position 2 | Protonatable amino function (e.g., -NH2, piperazine) | Enhances use-dependent sodium channel blockade nih.gov |

| Position 6 | Trifluoromethyl (-CF3) | Generally maintains or enhances potency compared to other groups nih.gov |

| Position 3 (in 2-iminobenzothiazolines) | Sulfur- or nitrogen-containing groups | Significantly enhances antiglutamatergic activity mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling has been a valuable tool in understanding the SAR of this compound derivatives and in designing new, more potent compounds. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For a series of Riluzole analogs, including 2-benzothiazolamines and 3-substituted-2-iminobenzothiazolines, QSAR models have been developed to predict their anticonvulsant activity researchgate.netmdpi.com. These models have utilized a range of molecular descriptors, such as polarizability, density, molar refractivity, molar volume, and average mass researchgate.net. One statistically significant model demonstrated a high correlation coefficient (r > 0.97), indicating its strong predictive power researchgate.net. Such models have suggested that for 3-substituted iminobenzothiazolines, the index of refraction, surface tension, and average mass are key determinants of activity mdpi.com.

More recently, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to benzothiazole derivatives to provide a more detailed, three-dimensional understanding of the SAR. For a series of novel 6-hydroxybenzothiazole-2-carboxamides, a 3D-QSAR model was developed to understand their activity as monoamine oxidase B (MAO-B) inhibitors frontiersin.orgdntb.gov.ua. The CoMSIA model showed good predictive ability (q² = 0.569, r² = 0.915), and the insights gained from this model were used to design new derivatives with potentially improved activity frontiersin.org. These studies highlight the importance of steric, electrostatic, and hydrophobic fields in determining the biological activity of these compounds.

| QSAR Model Type | Key Descriptors/Fields | Application |

| 2D-QSAR (Riluzole Analogs) | Polarizability, density, molar refractivity, molar volume, average mass, surface tension researchgate.netmdpi.com | Prediction of anticonvulsant activity |

| 3D-QSAR (CoMSIA for 6-hydroxybenzothiazole-2-carboxamides) | Steric, electrostatic, hydrophobic, hydrogen bond donor, and acceptor fields frontiersin.org | Design of novel MAO-B inhibitors |

Medicinal Chemistry Applications of 6 Trifluoromethylbenzothiazole Analogs

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

Benzothiazole (B30560) derivatives are recognized for their broad-spectrum antimicrobial properties. The inclusion of a fluorine atom in a drug molecule can enhance its therapeutic efficacy by increasing metabolic stability and altering lipid solubility, which affects absorption and distribution.

In the realm of antibacterial activity, certain 6-fluorobenzothiazole amides have been synthesized and evaluated for their antimicrobial and antifungal properties. Modifications at the C-7 position of fluoroquinolones, a well-known class of antibacterial agents, with various substituents have resulted in compounds with good in vitro activity, some even surpassing the parent compound.

Regarding antifungal activity, benzothiazole-based thiazolidinones have been investigated. Replacing a 6-OCF3 substituent with a 6-Cl in the benzothiazole moiety led to a significant improvement in antibacterial activity against several bacterial strains. While this highlights the impact of substitution at the 6-position, specific data on 6-trifluoromethylbenzothiazole's antifungal action is an area of ongoing research. Some triazole derivatives, which can be combined with a benzothiazole scaffold, are known to possess antifungal properties.

In terms of antiviral activity, pyridobenzothiazolone (PBTZ) analogues have demonstrated broad-spectrum antiviral potential, showing activity against flaviviruses like Dengue, Zika, and West Nile virus. One PBTZ analogue, in particular, exhibited antiviral activity against three different respiratory viruses. While not all PBTZ analogues contain a trifluoromethyl group, this class of compounds represents a promising avenue for the development of broad-spectrum antiviral agents.

Table 2: Antimicrobial Spectrum of Benzothiazole Analogs

| Compound Class | Target Microbe(s) | Key Findings | Reference |

| 6-Fluorobenzothiazole amides | Bacteria and Fungi | Demonstrated antimicrobial and antifungal activity. | |

| 7-Substituted-fluoroquinolones | Gram-positive and Gram-negative bacteria | Modifications at C-7 led to potent antimicrobial activity. | |

| 6-Chlorobenzothiazole-based thiazolidinones | S. aureus, L. monocytogenes, E. coli, S. typhimirium | Replacement of 6-OCF3 with 6-Cl improved antibacterial activity. | |

| Pyridobenzothiazolone (PBTZ) analogues | Respiratory viruses, Flaviviruses | Showed broad-spectrum antiviral activity. |

The mechanisms by which benzothiazole derivatives exert their antimicrobial effects are varied. For antibacterial action, one proposed mechanism for a class of related compounds, 2,6-difluorobenzamide (B103285) derivatives, is the targeting of the FtsZ protein. FtsZ is a crucial protein involved in bacterial cell division. These compounds were found to inhibit cell division by increasing the rate of FtsZ polymerization and stabilizing the resulting polymers, leading to a dose-dependent increase in GTPase rate. This action is distinct from some other FtsZ inhibitors that stabilize polymerization while reducing GTPase activity.

The general mechanism for quinolone antibacterials involves the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. By binding to the enzyme-DNA complex, they stabilize DNA strand breaks, which ultimately leads to bacterial cell death.

For antifungal agents, a common mechanism is the inhibition of ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to impaired membrane integrity. Azole antifungals, for instance, act by inhibiting the enzyme 14α-demethylase, a key step in the ergosterol pathway. While the specific mechanism for this compound analogs as antifungals is not extensively detailed in the provided context, it is plausible they could interfere with similar essential fungal pathways.

The mechanism of antiviral action for some compounds can involve the inhibition of viral replication machinery. For example, some antiviral drugs target RNA-dependent RNA polymerase (RdRp), a key enzyme for the replication of RNA viruses.

Anti-tubercular Agent Development

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for novel anti-tubercular agents. Benzothiazole-containing compounds have shown potential in this area. Notably, nitro-benzothiazinones (BTZs) have emerged as a highly potent class of inhibitors effective against both drug-susceptible and resistant strains of M. tuberculosis at very low minimum inhibitory concentrations (MICs).

A key target for many new anti-tubercular drugs is the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). DprE1 is a vital flavoenzyme essential for the biosynthesis of the mycobacterial cell wall components arabinogalactan (B145846) and lipoarabinomannan. Inhibition of DprE1 blocks cell wall synthesis, leading to bacterial death.

Several potent DprE1 inhibitors have been identified, including both covalent and noncovalent binders. Structural studies of DprE1 in complex with BTZ-derived inhibitors have revealed the mode of binding. These studies have highlighted that a trifluoromethyl group is a key determinant for the interaction with the enzyme. The binding of these inhibitors can involve the formation of a covalent bond with a conserved cysteine residue (Cys387) in the active site of DprE1. However, it has also been demonstrated that the covalent link is not strictly essential for the binding of all BTZ-class inhibitors. Benzothiazinone derivatives such as BTZ043 and PBTZ169 (macozinone) are irreversible inhibitors of DprE1 and have shown significant promise as anti-TB drug candidates.

**Table 3: Activity of Benzothiazole-Related Compounds Against *Mycobacterium tuberculosis***

| Compound Class | Target Enzyme | Key Findings | Reference |

| Nitro-benzothiazinones (BTZs) | DprE1 | Highly potent against drug-susceptible and MDR/XDR strains. | |

| BTZ043 | DprE1 | MIC of 1 ng/mL against M. tuberculosis. | |

| Macozinone (PBTZ169) | DprE1 | Irreversible inhibitor with additive activity when combined with other drugs. |

Antiparasitic Applications

Benzothiazole derivatives have also demonstrated significant potential as antiparasitic agents, particularly against trypanosomatid parasites.

Human African Trypanosomiasis (HAT), caused by Trypanosoma brucei, and Chagas disease, caused by Trypanosoma cruzi, are debilitating and often fatal diseases for which current treatments have significant limitations. There is a critical need for new, safer, and more effective therapies.

Research has shown that certain benzothiazole derivatives possess potent anti-trypanosomatid activity. A notable example is a 6-(trifluoromethyl)benzothiazole derivative containing a cyclopropanecarboxamide (B1202528) moiety, which was identified as a lead compound with improved antiparasitic activity and promising in vivo efficacy.

In a study focused on symmetric bis-6-amidino-benzothiazole derivatives, several compounds exhibited potent in vitro activity against the bloodstream form of T. brucei, with most being more potent than the reference drug fexinidazole. One dicationic benzothiazole compound, in particular, displayed sub-nanomolar potency and remarkable selectivity over mammalian cells. This compound was able to cure stage 1 trypanosomiasis in mice with a single dose.

For T. cruzi, the causative agent of Chagas disease, triazole-based compounds have been investigated as potential treatments due to their ability to inhibit ergosterol synthesis in the parasite. While the provided information does not detail the activity of this compound specifically against T. cruzi, the proven efficacy of the benzothiazole scaffold against the closely related T. brucei suggests that this is a promising area for future research.

Table 4: Antiparasitic Activity of Benzothiazole Derivatives

| Compound Class/Derivative | Target Parasite | Key Findings | Reference |

| 6-(Trifluoromethyl)benzothiazole with cyclopropanecarboxamide | Trypanosomatids | Identified as a lead with improved antiparasitic activity and promising in vivo efficacy. | |

| Symmetric bis-6-amidino-benzothiazoles | Trypanosoma brucei | Sub-nanomolar in vitro potency and cured stage 1 infection in mice with a single dose. |

Anti-inflammatory and Analgesic Properties

The this compound scaffold and its analogs have been the subject of significant research in the quest for novel anti-inflammatory and analgesic agents. These compounds have shown promise in preclinical studies, often exhibiting efficacy comparable or superior to established drugs.

One area of investigation involves the incorporation of the benzothiazole moiety into larger molecular frameworks, such as those containing benzenesulphonamide and carboxamide groups. In a study focused on such derivatives, several compounds demonstrated potent anti-inflammatory activity in a carrageenan-induced rat paw edema model. Notably, compounds designated as 17c and 17i showed significant inhibition of edema at 1, 2, and 3 hours post-carrageenan administration. Their analgesic effects were also noteworthy, with effective dose (ED₅₀) values comparable to the standard drug, celecoxib, in a murine model. The ulcerogenic index, a measure of gastrointestinal side effects, was also found to be favorable for these compounds when compared to celecoxib. researchgate.net

Another line of research has explored 6-fluorobenzothiazole derivatives linked to a 1,2,4-triazole (B32235) ring. While not a trifluoromethyl group, the fluorine at the 6-position is a closely related halogen substitution. In this series, several compounds, notably TZ9 , TZ2 , and TZ1 , exhibited significant anti-inflammatory activity that surpassed the standard drug, diclofenac (B195802) sodium, in in vivo tests. frontiersin.org Molecular docking studies suggested a strong binding affinity for the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. The binding energies for TZ9 and TZ2 were found to be -11.6 and -10.2 Kcal/mol, respectively, which were considerably higher than that of diclofenac (-8.4 Kcal/mol), indicating a potentially more stable interaction with the enzyme's active site. frontiersin.org

The table below summarizes the anti-inflammatory activity of selected benzothiazole analogs from these studies.

| Compound | Maximum Inhibition of Edema (%) | Time (hours) | Reference Drug |

| 17c | 80 | 3 | Celecoxib |

| 17i | 78 | 3 | Celecoxib |

| TZ9 | Surpassed standard | Not specified | Diclofenac Sodium |

| TZ2 | Surpassed standard | Not specified | Diclofenac Sodium |

| TZ1 | Surpassed standard | Not specified | Diclofenac Sodium |

Neuropharmacological Research

The this compound core is integral to several compounds with significant neuropharmacological activity, most notably in the area of neurodegenerative diseases and seizure disorders.

A prominent example is Riluzole , a benzothiazole derivative approved for the treatment of amyotrophic lateral sclerosis (ALS). nih.gov Although technically a 6-trifluoromethoxy analog, its mechanism of action provides critical insight into the neuropharmacological potential of this class of compounds. Riluzole is believed to exert its neuroprotective effects by modulating glutamatergic neurotransmission in the central nervous system. nih.gov Its primary role in ALS is to slow the progression of the disease, modestly extending tracheostomy-free survival. nih.gov

Building on the structure of Riluzole, researchers have developed direct analogs such as 2-amino-6-trifluoromethylthio-benzothiazole (SKA-19) . This compound has demonstrated potent anticonvulsant properties in a variety of rodent models. nih.gov Its mechanism is multifaceted, acting as both a use-dependent voltage-gated sodium (NaV) channel blocker and an activator of small-conductance calcium-activated potassium (KCa2) channels. nih.gov This dual action leads to a reduction in neuronal action potential firing. SKA-19 has shown efficacy in the maximal electroshock-induced seizure model, the 6-Hz model, and the hippocampal kindled rat model of complex partial seizures. nih.gov

The anticonvulsant potential of this structural class is further supported by studies on 2-Amino-6-trifluoromethoxy benzothiazole , which has been shown to prevent seizures induced by various stimuli in mice and baboons. Its spectrum of activity suggests it may act as an antagonist of excitatory amino acid neurotransmission.

The table below presents the anticonvulsant activity of a selected this compound analog.

| Compound | Seizure Model | ED₅₀ (mg/kg) | Route of Administration |

| SKA-19 | Maximal Electroshock (rat) | 1.6 | i.p. |

| SKA-19 | Maximal Electroshock (rat) | 2.3 | p.o. |

| SKA-19 | 6-Hz model (mouse) | 12.2 | p.o. |

| SKA-19 | Hippocampal kindled (rat) | 5.5 | p.o. |

Other Biological Activities (e.g., Antidiabetic, Anticonvulsant, Enzyme Inhibition)

Beyond anti-inflammatory and neuropharmacological applications, this compound analogs have been investigated for a range of other biological activities.

Antidiabetic Properties: A series of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have been synthesized and evaluated for their in vivo antidiabetic activity. nih.gov Several of these compounds, which include analogs with substitutions at the 6-position, demonstrated a significant ability to lower plasma glucose levels in a rat model of non-insulin-dependent diabetes mellitus. nih.gov The proposed mechanism of action for these compounds is the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov Docking studies with the most active compounds from this series indicated potential hydrogen bond interactions with the catalytic amino acid residues of 11β-HSD1. nih.gov

Anticonvulsant Activity: Further reinforcing the neuropharmacological potential discussed previously, a series of 3-(6-substituted-benzothiazol-2-yl)-6-phenyl- frontiersin.orgnih.gov-oxazinane-2-thiones were synthesized and tested for anticonvulsant effects. These compounds were evaluated in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models in mice. One of the most potent compounds in this series was 3-(6-dimethylaminobenzothiazol-2-yl)-6-phenyl- frontiersin.orgnih.gov-oxazinane-2-thiones (4j) , which exhibited a significant protective index.

The table below summarizes the anticonvulsant activity of compound 4j .

| Seizure Model | ED₅₀ (mg/kg) at 0.5h | ED₅₀ (mg/kg) at 4h |

| MES | 9.85 | 14.8 |

| scPTZ | 12 | 17 |

Enzyme Inhibition: The benzothiazole nucleus is a versatile scaffold for the design of various enzyme inhibitors. For instance, imidazothiazole derivatives, which share a common thiazole (B1198619) ring system, have been modified to create potent inhibitors of V600E B-Raf kinase, a key target in certain cancers. In another study, 2-amino thiazole derivatives were found to be effective inhibitors of carbonic anhydrase isoenzymes I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, the compound 2-amino-4-(4-chlorophenyl)thiazole showed a high inhibitory constant (Ki) of 0.008 µM against human carbonic anhydrase I (hCA I). These findings highlight the potential for this compound analogs to be developed as targeted enzyme inhibitors for various therapeutic applications.

Computational Chemistry and Molecular Modeling of 6 Trifluoromethylbenzothiazole

Molecular Docking Studies and Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in identifying potential biological targets and understanding the molecular basis of a ligand's activity.

Studies on various benzothiazole (B30560) derivatives have revealed their potential to interact with a wide range of biological targets. For instance, derivatives of 6-hydroxybenzothiazole-2-carboxamide have been identified as novel, potent, and specific inhibitors of monoamine oxidase B (MAO-B), a target for neuroprotective strategies in neurodegenerative diseases. nih.gov Similarly, other benzothiazole compounds have shown inhibitory activity against enzymes like Escherichia coli dihydroorotase. nih.govnih.gov Molecular docking of these compounds revealed that their interactions could involve the formation of hydrogen bonds with active site residues, such as LEU222 or ASN44, and strong hydrophobic interactions that may block substrate access. nih.gov

In the context of anticancer research, 6-fluoro-triazolo-benzothiazole analogues have been investigated for their antimitotic activity, with tubulin protein (PDB: 6QQN) identified as a potential target. pensoft.net Docking studies help elucidate the binding patterns and affinities within the protein's active site. pensoft.netbiointerfaceresearch.com The binding energy, a key output of docking simulations, indicates the strength of the interaction between the ligand and the target protein. For example, docking studies of 1,2,3-triazole-based benzothiazole derivatives against various targets have reported binding energies, with lower values suggesting stronger interactions. mdpi.com

The interactions observed in docking studies are typically a combination of forces:

Hydrogen Bonds: Crucial for specificity and anchoring the ligand in the binding pocket.

Hydrophobic Interactions: Often involving aromatic rings of the ligand and nonpolar residues of the protein.

Pi-Pi Stacking and Pi-Cation Interactions: These non-covalent interactions can play a significant role in molecular recognition and binding stability. nih.gov

| Benzothiazole Derivative Class | Protein Target | PDB ID | Key Interacting Residues (Example) | Potential Therapeutic Area |

|---|---|---|---|---|

| 6-hydroxybenzothiazole-2-carboxamides | Monoamine Oxidase B (MAO-B) | Not Specified | Not Specified | Neurodegenerative Diseases nih.gov |

| General Benzothiazoles | E. coli Dihydroorotase | Not Specified | LEU222, ASN44 | Antimicrobial nih.gov |

| 6-fluoro-triazolo-benzothiazoles | Tubulin | 6QQN | Not Specified | Anticancer pensoft.net |

| Benzothiazole-Thiazole Hybrids | p56lck Tyrosine Kinase | Not Specified | Not Specified | Anticancer biointerfaceresearch.com |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely applied to study the physicochemical properties of molecules, providing insights into their stability, reactivity, and spectral characteristics. mdpi.com

For benzothiazole and its derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31+G(d,p) or 6-311++G**, are employed to optimize molecular geometry and analyze electronic properties. mdpi.comscirp.orgmdpi.com Key parameters derived from DFT studies include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests higher reactivity. mdpi.com For example, the HOMO-LUMO energy gap for 4-Bromoanilinium Perchlorate was calculated to be 4.104 eV, indicating significant stability. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scirp.org This is valuable for understanding molecular recognition processes and predicting sites for chemical reactions. scirp.org

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are calculated from HOMO and LUMO energies to quantify the reactivity of the molecule.

| Parameter | Definition | Significance in Drug Design |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capacity. mdpi.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capacity. mdpi.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Relates to chemical reactivity and kinetic stability. mdpi.com |

| Molecular Electrostatic Potential (MEP) | Shows charge distribution on the molecular surface | Predicts sites for electrophilic/nucleophilic attack and hydrogen bonding. scirp.org |

The introduction of a trifluoromethyl (-CF3) group at the 6-position of the benzothiazole ring is expected to significantly influence its electronic properties due to the strong electron-withdrawing nature of fluorine atoms. DFT calculations would be essential to precisely quantify these effects on the molecule's reactivity and interaction potential.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Binding

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. nih.gov They provide a dynamic view of the ligand-target complex, offering insights into its stability, conformational changes, and the nature of binding interactions that are not apparent from static docking models.

MD simulations are particularly useful for:

Conformational Analysis: Molecules, especially those with rotatable bonds, can exist in various conformations. MD simulations can explore the conformational landscape of a molecule like 6-trifluoromethylbenzothiazole, identifying low-energy and biologically relevant shapes. nih.govnih.gov The presence of bulky or electronegative groups, such as the fluorine atoms in a trifluoromethyl group, can influence the preferred conformation of the molecule, which in turn affects its ability to bind to a receptor. nih.gov

Assessing Binding Stability: After a ligand is docked to a protein, an MD simulation of the complex (e.g., for 100 ns) can be performed to assess its stability. nih.gov The Root Mean Square Deviation (RMSD) of the protein and ligand atoms is monitored throughout the simulation. A stable RMSD value over time suggests that the ligand remains securely bound in the active site and that the complex is stable. nih.govnih.gov For example, MD simulations of 6-hydroxybenzothiazole-2-carboxamide derivatives bound to the MAO-B receptor showed RMSD values fluctuating between 1.0 and 2.0 Å, indicating conformational stability. nih.gov

Analyzing Protein-Ligand Contacts: MD simulations allow for a detailed analysis of the interactions between the ligand and the protein over the simulation period. This includes tracking the persistence of hydrogen bonds, hydrophobic contacts, and water bridges, which are crucial for maintaining the integrity of the ligand-protein complex. nih.gov

By simulating the behavior of the this compound-receptor complex in a dynamic environment, researchers can gain a more accurate understanding of the binding mode and the energetic contributions of key interactions, thereby aiding in the design of more potent and selective inhibitors.

Prediction of Biological Activity and ADMET Properties

Before a compound is synthesized, computational tools can predict its potential biological activity and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This early-stage assessment helps prioritize candidates with favorable drug-like properties and reduces the likelihood of late-stage failures in drug development.

Prediction of Biological Activity: The benzothiazole nucleus is a versatile scaffold found in compounds with a wide array of pharmacological properties, including antimicrobial, anticancer, and antidiabetic activities. nih.govnih.gov Computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be built to predict the biological activity of new derivatives. nih.gov For instance, a 3D-QSAR model was developed for 6-hydroxybenzothiazole-2-carboxamide derivatives to predict their inhibitory activity (IC50 values) against MAO-B. nih.gov

Prediction of ADMET Properties: Various in silico tools and web servers (e.g., SWISSADME, ADMETlab) are used to predict the pharmacokinetic and toxicity profiles of molecules. nih.gov The predictions are often based on established rules and models:

Lipinski's Rule of Five: This rule assesses drug-likeness based on molecular properties like molecular weight (MW < 500), lipophilicity (logP < 5), number of hydrogen bond donors (HBD ≤ 5), and number of hydrogen bond acceptors (HBA ≤ 10). Molecules complying with this rule are more likely to be orally bioavailable. nih.gov

Other Drug-Likeness Rules: Additional filters, such as the Pfizer and GSK rules, are also used to evaluate compounds. mdpi.com

Pharmacokinetic Parameters: Properties like gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes are predicted to understand the compound's fate in the body.

Toxicity Prediction: Potential toxicities, such as mutagenicity and carcinogenicity, can be flagged through computational models.

| Property Category | Specific Parameter | Importance |

|---|---|---|

| Physicochemical Properties | Molecular Weight (MW) | Influences solubility and permeability. |

| Lipophilicity (logP) | Affects absorption, distribution, and toxicity. | |

| Hydrogen Bond Donors (HBD) | Impacts membrane permeability and target binding. | |

| Hydrogen Bond Acceptors (HBA) | Impacts membrane permeability and target binding. | |

| Absorption | Gastrointestinal (GI) Absorption | Predicts oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeability | Crucial for CNS-acting drugs. | |

| Metabolism | CYP450 Inhibition | Predicts potential for drug-drug interactions. |

| Toxicity | Mutagenicity | Identifies potential to cause genetic mutations. |

For this compound, these predictive models are crucial for assessing its potential as a drug candidate and for guiding chemical modifications to optimize its ADMET profile. mdpi.comnih.gov

Spectroscopic Characterization Research and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 6-trifluoromethylbenzothiazole, ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) NMR techniques, are employed to confirm its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons. The protons on the benzothiazole (B30560) ring system will show characteristic chemical shifts and coupling patterns. The proton at position 2 (H-2) is anticipated to appear as a singlet at a downfield chemical shift, typically in the range of δ 9.0-9.5 ppm, due to the deshielding effect of the adjacent nitrogen and sulfur atoms. The protons on the benzene (B151609) ring (H-4, H-5, and H-7) will appear in the aromatic region (δ 7.5-8.5 ppm) and will display splitting patterns (doublets and doublet of doublets) arising from coupling with each other. The electron-withdrawing trifluoromethyl group at position 6 will influence the chemical shifts of the adjacent protons, particularly H-5 and H-7, causing them to shift further downfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for each of the eight carbon atoms. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, typically in the range of δ 120-130 ppm. The aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon atom at position 2 (C-2) is expected to be the most downfield-shifted among the heterocyclic ring carbons due to the influence of the heteroatoms. The carbon atom attached to the trifluoromethyl group (C-6) will also exhibit a characteristic chemical shift.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the characterization of fluorine-containing compounds. The ¹⁹F NMR spectrum of this compound is expected to show a single, sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is anticipated to be in the typical range for aromatic trifluoromethyl groups, around δ -60 to -65 ppm (relative to CFCl₃).

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals. A COSY spectrum would show correlations between coupled protons, helping to confirm the connectivity of the aromatic protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals.

Interactive Data Table: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 9.2 - 9.4 | s | - | H-2 |

| 8.3 - 8.5 | d | ~8.5 | H-4 | |

| 7.8 - 8.0 | dd | ~8.5, ~1.5 | H-5 | |

| 8.1 - 8.3 | d | ~1.5 | H-7 | |

| ¹³C | 155 - 160 | s | - | C-2 |

| 135 - 140 | s | - | C-3a | |

| 122 - 125 | s | - | C-4 | |

| 128 - 132 | q | ~35 | C-5 | |

| 125 - 128 | q | ~270 | C-6 | |

| 120 - 123 | s | - | C-7 | |

| 150 - 155 | s | - | C-7a | |

| 123 - 126 | q | ~272 | -CF₃ | |

| ¹⁹F | -62 to -64 | s | - | -CF₃ |

Note: The chemical shifts and coupling constants are estimated values based on data from similar structures and are subject to variation depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to its exact molecular weight. The high-resolution mass spectrum would provide the precise mass, allowing for the determination of its elemental formula (C₈H₄F₃NS).

The fragmentation pattern of this compound under EI conditions would likely involve the initial loss of stable neutral molecules or radicals. A common fragmentation pathway for trifluoromethyl-substituted aromatic compounds is the loss of a trifluoromethyl radical (•CF₃), leading to a significant fragment ion. Another plausible fragmentation involves the cleavage of the thiazole (B1198619) ring, potentially with the loss of HCN or a sulfur-containing fragment. The fragmentation of the benzothiazole ring system itself can also occur, leading to characteristic ions.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| m/z (predicted) | Ion | Description |

| 203 | [C₈H₄F₃NS]⁺ | Molecular Ion (M⁺) |

| 134 | [C₇H₄NS]⁺ | [M - CF₃]⁺ |

| 108 | [C₆H₄S]⁺ | Further fragmentation |

| 77 | [C₆H₅]⁺ | Benzene ring fragment |

Note: The relative intensities of the fragment ions can vary depending on the ionization energy and the specific mass spectrometer used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to display several characteristic absorption bands. The aromatic C-H stretching vibrations will appear in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and thiazole rings will give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. The strong electron-withdrawing nature of the trifluoromethyl group will result in intense C-F stretching vibrations, typically observed in the range of 1100-1350 cm⁻¹. The presence of the C-S bond in the thiazole ring may also give a weak absorption band in the fingerprint region.

Interactive Data Table: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3100 - 3000 | Medium | C-H stretch | Aromatic |

| 1600 - 1450 | Medium to Strong | C=C and C=N stretch | Aromatic and Thiazole Ring |

| 1350 - 1100 | Strong | C-F stretch | Trifluoromethyl |

| 900 - 650 | Medium | C-H bend (out-of-plane) | Aromatic |

Note: The exact positions and intensities of the absorption bands can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the benzothiazole ring, exhibit characteristic UV-Vis absorption spectra.

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show absorption bands corresponding to π → π* electronic transitions within the aromatic system. Benzothiazole and its derivatives generally exhibit two or more absorption maxima. For this compound, it is anticipated to have a strong absorption band in the range of 220-250 nm and another, possibly weaker, band at a longer wavelength, around 280-310 nm. The trifluoromethyl group, being an auxochrome, may cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) compared to unsubstituted benzothiazole.

Interactive Data Table: Predicted UV-Vis Absorption Data for this compound

| λmax (nm) (predicted) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) (estimated) | Electronic Transition |

| ~230 - 240 | High | π → π |

| ~285 - 295 | Medium | π → π |

Note: The absorption maxima and molar absorptivity values are sensitive to the solvent used for the measurement.

Q & A

Q. Tables for Key Data

| Synthetic Method | Yield (%) | Purity (HPLC) | Key Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | 78–85 | >99 | |

| Transition Metal Catalysis | 65–72 | 95–98 |

| Biological Activity | Assay Type | IC₅₀ (µM) | Notes |

|---|---|---|---|

| Antifungal (C. albicans) | Broth Microdilution | 12.3 | SAR-dependent |

| HIV-1 Protease Inhibition | Fluorometric | 0.45 | Competitive binding |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.